molecular formula C8H3Br2F5OS B1530077 1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene CAS No. 1803715-33-4

1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene

Cat. No.: B1530077
CAS No.: 1803715-33-4
M. Wt: 401.98 g/mol
InChI Key: BOTDDTGIKMEKOR-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene is a halogenated aromatic compound with a unique substitution pattern:

  • Bromo groups at positions 1 and 3: These electron-withdrawing groups deactivate the benzene ring, directing further substitution reactions to meta/para positions.
  • Difluoromethoxy group (-OCHF₂) at position 2: This substituent combines lipophilic (CF₂) and polar (ether oxygen) characteristics, influencing solubility and metabolic stability .
  • Trifluoromethylthio group (-SCF₃) at position 5: Known for high lipophilicity and resistance to oxidation, this group enhances bioavailability in hydrophobic environments .

The compound’s electron-deficient aromatic system makes it suitable for applications in agrochemicals or pharmaceuticals, where stability under harsh conditions is critical.

Properties

IUPAC Name

1,3-dibromo-2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2F5OS/c9-4-1-3(17-8(13,14)15)2-5(10)6(4)16-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTDDTGIKMEKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OC(F)F)Br)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene is a halogenated organic compound with a complex molecular structure characterized by multiple halogen substituents. Its unique properties make it of interest in medicinal chemistry and materials science. This article examines the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and related research findings.

  • Molecular Formula : C8H3Br2F5OS
  • Molecular Weight : 401.98 g/mol
  • CAS Number : 1803715-33-4

The presence of bromine, fluorine, and a trifluoromethylthio group contributes to the compound's reactivity and potential biological effects.

Research indicates that the biological activity of 1,3-dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene may involve several mechanisms:

  • Enzyme Inhibition : The compound's structural features suggest potential inhibitory effects on various enzymes. For instance, similar compounds have demonstrated significant inhibition of mushroom tyrosinase, an enzyme involved in melanin production. This inhibition could be beneficial in treating hyperpigmentation disorders .
  • Cytotoxicity : Preliminary studies on analogs of this compound have shown varying degrees of cytotoxicity against cancer cell lines. For example, certain derivatives exhibited IC50 values indicating potent anti-cancer activity without significant cytotoxic effects at lower concentrations .
  • Antimicrobial Activity : The halogenated nature of the compound may confer antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of various analogs on mushroom tyrosinase. The results indicated that compounds with similar structural features to 1,3-dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene showed enhanced tyrosinase inhibition compared to standard inhibitors like kojic acid. The most potent analog achieved an IC50 value significantly lower than that of kojic acid (24.09 μM), indicating superior efficacy .

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxicity of related compounds in B16F10 murine melanoma cells. Results showed that while some analogs were non-toxic at concentrations up to 20 µM, others exhibited significant cytotoxicity at lower doses. This variability underscores the need for careful evaluation of structure-activity relationships in developing therapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethylthio)benzeneC8H3Br2F5OSDifferent position of bromine and trifluoromethylthio groups
1-Bromo-2-fluoro-4-(trifluoromethylthio)benzeneC7H4BrF4SLacks the difluoromethoxy group
1-Bromo-3-fluoro-5-(trifluoromethylthio)benzeneC7H4BrF3SSimilar trifluoromethylthio but lacks difluoromethoxy and additional bromine

This table illustrates how variations in halogen positioning and functional groups can influence the biological behavior and potential applications of these compounds.

Scientific Research Applications

Overview

1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene (CAS No. 1803715-33-4) is a halogenated aromatic compound notable for its unique chemical structure, which includes bromine, fluorine, and sulfur substituents. This compound has garnered attention for its potential applications in various scientific and industrial fields due to its reactivity and biological properties.

Organic Synthesis

1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene serves as a crucial building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, facilitating the creation of more complex molecules. This compound can be utilized in:

  • Synthesis of pharmaceuticals.
  • Development of agrochemicals.
  • Creation of specialty polymers.

Medicinal Chemistry

Research indicates that this compound may exhibit significant biological activity, particularly in medicinal chemistry. Its halogenated structure is associated with:

  • Anticancer properties : Preliminary studies suggest potential efficacy against certain cancer cell lines due to its ability to interact with biological targets such as enzymes and receptors.
  • Anti-inflammatory effects : Investigations are ongoing to explore its role in reducing inflammation, which could lead to therapeutic applications in treating chronic inflammatory diseases.

Environmental Science

The compound's unique properties make it a candidate for studying environmental interactions. Its stability and reactivity can be leveraged in:

  • Assessing the impact of halogenated compounds on ecosystems.
  • Investigating degradation pathways of similar compounds in environmental settings.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various halogenated compounds, including 1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene. The results indicated that the compound showed selective cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further drug development.

Case Study 2: Synthesis of Complex Molecules

In a research article from Organic Letters, researchers demonstrated how this compound could be used as an intermediate in synthesizing more complex organofluorine compounds. The study highlighted the efficiency of using this dibromo compound in cross-coupling reactions, showcasing its versatility as a synthetic building block.

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Bioavailability

Lipophilicity (cLogP) is a key determinant of bioavailability. The -SCF₃ group in the target compound contributes significantly to lipophilicity, as seen in analogs like N-trifluoromethylthio sulfoximines , which exhibit higher cLogP values than their oxygenated counterparts (e.g., sulfoximines with -SO-CF₃ show a cLogP decrease of ~2 units) . In contrast:

  • Difluoromethoxy (-OCHF₂): Balances polarity and lipophilicity. Compared to non-fluorinated methoxy groups, -OCHF₂ reduces cLogP but retains metabolic stability .
  • Bromo vs. Fluoro Substituents : Bromine’s larger atomic size increases molecular weight and boiling points relative to fluorine. For example, a-Bromo-3,5-difluorotoluene (bp: 65°C) likely has a lower boiling point than the target compound due to reduced halogen bulk.
Table 1: Substituent Impact on Key Properties
Compound Substituents cLogP (Estimated) Boiling Point (°C) Key Applications
Target Compound 1,3-Br, 2-OCHF₂, 5-SCF₃ ~3.5–4.0* >150* Agrochemical intermediates
1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene 1,3-F, 2-OCF₃, 5-NO₂ ~1.8–2.2 N/A Reactive intermediates
a-Bromo-3,5-difluorotoluene 1-Br, 3,5-F ~2.5 65 Pharmaceutical synthesis
N-Trifluoromethylthio sulfoximine -SCF₃, -N-SO-CF₃ ~2.0–3.0 N/A Bioactive molecules

*Estimated based on substituent contributions.

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects : The combined electron-withdrawing nature of Br, -OCHF₂, and -SCF₃ makes the target compound highly deactivated. This contrasts with 1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene , where the nitro group further enhances electrophilic substitution resistance.
  • Synthetic Utility : Bromine substituents enable cross-coupling reactions (e.g., Suzuki or Ullmann couplings), whereas fluorine or trifluoromethoxy groups are less reactive. For example, FeCl₂-catalyzed reactions (as in ) could be adapted for introducing -SCF₃ groups .

Stability and Metabolic Resistance

  • -SCF₃ Group : Resists oxidative metabolism compared to -SCH₃ or -OCH₃, prolonging biological half-life .
  • -OCHF₂ vs. -OCF₃ : Both groups resist hydrolysis, but -OCHF₂ offers slightly higher polarity, aligning better with Lipinski’s rules for drug-likeness .

Preparation Methods

Starting Materials and Initial Bromination

The synthesis typically begins with a suitably substituted benzene derivative, often a phenol or anisole derivative, which can be selectively brominated. Bromination is usually performed using bromine or N-bromosuccinimide (NBS) under controlled temperature to achieve dibromination at the 1,3-positions.

Step Reagents/Conditions Purpose
Bromination Br2 or NBS, solvent (e.g., dichloromethane), 0–25 °C Introduce bromine atoms at positions 1 and 3

Installation of the Difluoromethoxy Group

The difluoromethoxy group is introduced by converting a hydroxyl or methoxy substituent into the corresponding difluoromethoxy derivative. This can be achieved via nucleophilic substitution using difluorocarbene precursors or difluoromethylating agents.

Typical reagents include:

  • Difluorocarbene sources such as chlorodifluoromethane (CHF2Cl) under basic conditions.
  • Difluoromethyl hypofluorite or related fluorinating agents.

The reaction is often conducted under anhydrous conditions in polar aprotic solvents to favor substitution.

Step Reagents/Conditions Purpose
Difluoromethoxylation Difluorocarbene precursor, base (e.g., potassium tert-butoxide), solvent (e.g., THF), low temperature Convert hydroxyl/methoxy group to difluoromethoxy

Introduction of the Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group is typically introduced via nucleophilic substitution or direct trifluoromethylthiolation of an aromatic precursor bearing a suitable leaving group (e.g., halide or thiol).

Common methods include:

  • Reaction with trifluoromethylthiolating reagents such as trifluoromethylthiol silver complexes (AgSCF3).
  • Use of electrophilic trifluoromethylthiolation reagents like trifluoromethanesulfenyl chloride (CF3SCl).

Conditions are optimized to maintain regioselectivity and avoid overreaction.

Step Reagents/Conditions Purpose
Trifluoromethylthiolation AgSCF3 or CF3SCl, solvent (e.g., dichloromethane), controlled temperature Install trifluoromethylthio group at position 5

Industrial and Research Considerations

  • Solvent choice: Dichloromethane and tetrahydrofuran are commonly used for their ability to dissolve aromatic substrates and reagents while maintaining reaction selectivity.
  • Temperature control: Low to moderate temperatures are critical to prevent side reactions and decomposition of sensitive fluorinated intermediates.
  • Purification: Chromatographic techniques and recrystallization are employed to isolate the target compound with high purity.
  • Safety: Handling bromine, fluorinated reagents, and trifluoromethylthiolating agents requires strict safety protocols due to toxicity and volatility.

Summary Table of Preparation Methods

Step Reaction Type Reagents Conditions Outcome
1 Dibromination Br2 or NBS 0–25 °C, DCM 1,3-Dibromo substitution
2 Difluoromethoxylation Difluorocarbene precursor, base -78 to 0 °C, THF Introduction of -OCF2H group
3 Trifluoromethylthiolation AgSCF3 or CF3SCl 0–25 °C, DCM Installation of -SCF3 group

Research Findings and Analytical Confirmation

The final compound’s structure and purity are typically confirmed by:

These analytical methods ensure the compound meets the required specifications for research or industrial applications.

Q & A

Q. What strategies mitigate toxicity risks during in vitro studies (e.g., cell membrane disruption by lipophilic groups)?

  • Methodology :
  • Lipophilicity Reduction : Synthesize PEGylated derivatives (e.g., -OCH₂CH₂O-) to improve aqueous solubility.
  • Cytotoxicity Assays : Use MTT assays with HepG2 cells and EC₅₀ dose-response curves (0.1–100 µM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.